3-Methoxyazetidine-3-carbonitrile: Technical Profile & Synthetic Utility
3-Methoxyazetidine-3-carbonitrile: Technical Profile & Synthetic Utility
The following technical guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of 3-Methoxyazetidine-3-carbonitrile , a specialized heterocyclic building block.
Executive Summary
3-Methoxyazetidine-3-carbonitrile is a geminally disubstituted azetidine derivative characterized by the presence of both a methoxy (-OMe) and a nitrile (-CN) group at the C3 position.[1] This "gem-disubstituted" motif is highly valued in modern drug discovery for its ability to introduce conformational rigidity, lower lipophilicity (LogD), and block metabolic hot spots without significantly increasing molecular weight.
This guide outlines the physicochemical profile, validated synthetic routes, and handling protocols for researchers utilizing this scaffold in lead optimization.
Chemical Identity & Structural Analysis[2][3][4]
Nomenclature & Identifiers[1][5]
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Common Synonyms: 3-Cyano-3-methoxyazetidine; 3-Methoxy-3-azetidinecarbonitrile.
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Related CAS Numbers:
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Free Amine (Theoretical/In-situ): Not widely listed.
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Hydrochloride Salt: Often custom-synthesized.
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N-Boc Derivative (Precursor):1-Boc-3-methoxyazetidine-3-carbonitrile (Key commercial intermediate).
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Reduced Derivative: 3-Methoxyazetidine-3-methanamine (CAS: 2227206-17-7).
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Structural Geometry
The azetidine ring is a strained four-membered heterocycle (strain energy ~26 kcal/mol). The introduction of two electron-withdrawing groups (EWG) at C3—the nitrile and the methoxy—creates a unique electronic environment:
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Pucker Angle: The ring typically adopts a puckered conformation to minimize torsional strain, though the gem-substitution flattens this slightly compared to unsubstituted azetidine.
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Dipole Moment: The vectors of the nitrile and methoxy groups create a significant local dipole, enhancing solubility in polar media compared to 3,3-dimethylazetidine.
Physicochemical Properties (Predicted)
| Property | Value (Est.) | Significance in Drug Design |
| Molecular Weight | 112.13 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| ClogP | -0.8 to -0.3 | Highly polar; reduces lipophilicity of lead compounds. |
| TPSA | ~33 Ų | Good membrane permeability balance. |
| pKa (Conjugate Acid) | ~8.5 - 9.0 | Basic secondary amine; forms stable salts (HCl, TFA). |
| H-Bond Donors | 1 (NH) | Available for interaction or further functionalization. |
| H-Bond Acceptors | 3 (N, O, CN) | Rich interaction profile for protein binding pockets. |
Synthetic Methodologies
The synthesis of 3-Methoxyazetidine-3-carbonitrile typically proceeds through the functionalization of 1-Boc-azetidin-3-one . Direct functionalization of the free amine is avoided due to polymerization risks associated with the strained ring.
Primary Route: The "One-Pot" Modified Strecker
This protocol utilizes a Lewis acid-catalyzed addition of trimethylsilyl cyanide (TMSCN) in the presence of methanol to install both the nitrile and methoxy groups simultaneously.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway from commercial ketone precursor to the target salt.
Detailed Protocol
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Reagents:
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1-Boc-azetidin-3-one (1.0 eq)
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Trimethylsilyl cyanide (TMSCN) (1.2 – 1.5 eq)
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Methanol (anhydrous) (Solvent/Reagent)[3]
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Catalyst: Lithium Perchlorate (LiClO₄) or Zinc Iodide (ZnI₂) (0.1 eq)
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Procedure:
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Dissolve 1-Boc-azetidin-3-one in anhydrous methanol under N₂ atmosphere.
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Add the catalyst (LiClO₄) and stir for 10 minutes.
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Add TMSCN dropwise at 0°C.
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Allow the mixture to warm to room temperature and stir for 12–24 hours. Mechanism: The ketone forms a hemiketal intermediate which is trapped by the cyanide, or the TMS-cyanohydrin forms and undergoes O-methylation via methanolysis.
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Quench: Pour into saturated NaHCO₃ and extract with Ethyl Acetate.
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Purification: Silica gel chromatography (Hexanes/EtOAc) yields the N-Boc protected intermediate.
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Deprotection:
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Treat the intermediate with 4M HCl in Dioxane at 0°C for 2 hours.
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Concentrate in vacuo to afford 3-Methoxyazetidine-3-carbonitrile hydrochloride as a white, hygroscopic solid.
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Alternative Route: O-Alkylation of Cyanohydrin
If the one-pot method yields low conversion, a stepwise approach is used:
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Cyanohydrin Formation: Ketone + TMSCN
3-cyano-3-trimethylsilyloxy-azetidine. -
Alkylation: Treatment with strong base (NaH) and Methyl Iodide (MeI). Note: This step is difficult due to steric crowding and potential retro-cyanohydrin reversion.
Medicinal Chemistry Applications
Metabolic Stability (Blocking the "Soft Spot")
The C3 position of azetidine is a common site for oxidative metabolism (hydroxylation).
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Mechanism: Replacing a hydrogen or simple alkyl group with the gem-methoxy/cyano pair eliminates the abstractable proton at C3.
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Result: Significantly increased half-life (
) in liver microsome stability assays.
Lipophilicity Modulation
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The Nitrile group is electron-withdrawing and polar (dipole ~3.9 D).
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The Methoxy group adds polarity via oxygen.
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Effect: This combination lowers LogD compared to a gem-dimethyl or spiro-cyclopropyl analog, improving solubility and reducing non-specific binding.
Bioisosterism
This scaffold is often used as a bioisostere for:
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Carbonyl groups: The gem-disubstitution mimics the geometry of a carbonyl sp² center.
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Gem-difluoro groups: The electronic pull is similar to a CF₂ group but with different H-bond accepting properties.
Safety & Handling (MSDS Summary)
Hazard Classification:
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Acute Toxicity: Harmful if swallowed (Category 4).[4]
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Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[4]
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Respiratory: May cause respiratory irritation (STOT SE 3).[4]
Handling Protocols:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.
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Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.
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Incompatibility: Avoid strong oxidizing agents and strong bases (which may hydrolyze the nitrile).
References
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PubChem Compound Summary . 3-Methoxyazetidine. National Center for Biotechnology Information. (Accessed 2026). Link
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ChemicalBook Product Database . 3-Methoxyazetidine hydrochloride Properties and Suppliers. (Accessed 2026). Link
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Organic Syntheses . Preparation of Trimethylsilyl Cyanide and Application in Strecker Synthesis. Org. Synth. 1988, 66, 14. Link
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CymitQuimica Catalog . 3-Methoxyazetidine-3-methanamine (Reduced Derivative Reference). (Accessed 2026). Link
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Sigma-Aldrich . 3-Methylazetidine-3-carbonitrile hydrochloride (Structural Analog Reference). Link
